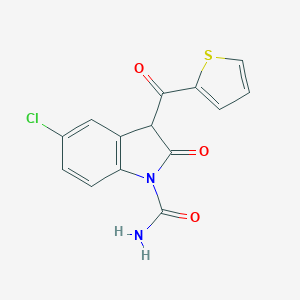

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide

Descripción general

Descripción

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a wide range of physiological processes, including immune response, inflammation, and cell growth and differentiation. In

Aplicaciones Científicas De Investigación

Synthesis and Labeling

- A [14C]-labelled form of a compound structurally similar to 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide was synthesized for pharmacokinetic studies, highlighting its potential application in drug development and research. The specific activity of the synthesized product was 359 MBq/mmol (Giraud et al., 2000).

Allosteric Modulation

- Structural requirements of indole-2-carboxamides for allosteric modulation of cannabinoid type 1 receptor (CB1) were studied. This research illustrates the importance of chemical functionalities in compounds like 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide in targeting specific receptors (Khurana et al., 2014).

Anticancer Applications

- Indole-based compounds similar to the subject compound demonstrated proapoptotic activity against melanoma cell lines, indicating their potential in cancer research and treatment (Yılmaz et al., 2015).

Antioxidant and Antimicrobial Activities

- Schiff bases containing indole moiety, related to the compound , were evaluated for antioxidant and antimicrobial activities. This signifies the compound's potential use in the development of new therapeutic agents (Saundane & Mathada, 2015).

Anti-inflammatory Properties

- A compound closely related to 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide was tested for its effects on pro-inflammatory arachidonic acid metabolites, demonstrating potential anti-inflammatory properties (Moilanen et al., 1988).

Serine Protease Inhibition

- Novel tricyclic ring systems derived from oxindoles, related to the compound, were designed as serine protease inhibitors. This indicates its potential application in enzyme inhibition research (Gallaschun & Schnur, 1992).

Antimicrobial Activity

- The antimicrobial activity of novel compounds synthesized from indole-3-carbaldehyde, similar to the compound , was screened, highlighting its potential use in antimicrobial research (Muralikrishna et al., 2014).

Pesticide Intermediate

- 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb and structurally similar to the compound, was synthesized, indicating potential agricultural applications (Jing, 2012).

Propiedades

Número CAS |

100599-27-7 |

|---|---|

Nombre del producto |

2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide |

Fórmula molecular |

C14H9ClN2O3S |

Peso molecular |

320.8 g/mol |

Nombre IUPAC |

5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,11H,(H2,16,20) |

Clave InChI |

IGPDWKCUDHIIRL-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N |

SMILES canónico |

C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N |

Origen del producto |

United States |

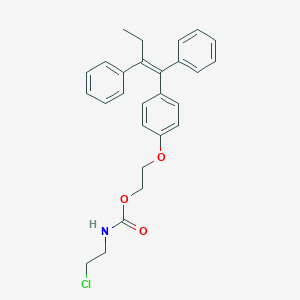

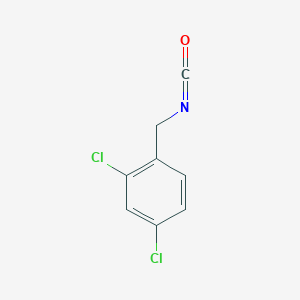

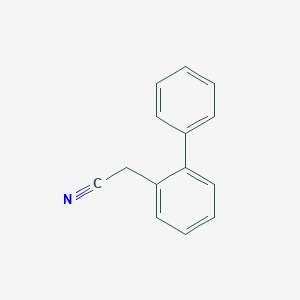

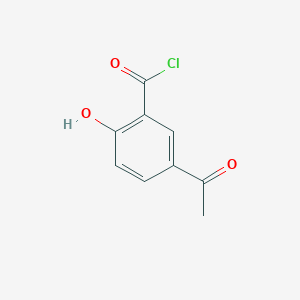

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)